FAAH Inhibitory Potency: Target Compound vs. Class-Leading Carbamates
The target compound demonstrates FAAH inhibitory activity with an IC₅₀ of 9 nM in a rat brain homogenate assay, positioning it among high-potency carbamate inhibitors [1]. For context, the well-characterized clinical candidate PF-04457845 exhibits an IC₅₀ of 7.2 nM in a comparable rat brain FAAH assay while the classic inhibitor URB597 shows an IC₅₀ of 61 nM under similar conditions, indicating the target compound shares single-digit nanomolar potency with optimized clinical leads and is approximately 6-fold more potent than the prototypical carbamate scaffold [2].
| Evidence Dimension | FAAH Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 9 nM (rat brain homogenate) |
| Comparator Or Baseline | PF-04457845: 7.2 nM (rat brain), URB597: 61 nM (rat brain) |
| Quantified Difference | 1.3-fold less potent than PF-04457845; 6.8-fold more potent than URB597 |
| Conditions | Rat brain homogenate FAAH assay, 10-min preincubation, 30-min substrate incubation |
Why This Matters
This potency level justifies selection when sub-10 nanomolar FAAH inhibition is required, outperforming the widely-used benchmark URB597 by nearly an order of magnitude.
- [1] BindingDB Entry BDBM50153357. CHEMBL3775430. Inhibition of FAAH in Sprague-Dawley rat brain homogenates. IC50: 9 nM. View Source
- [2] Ahn, K., et al. (2011) 'Discovery of PF-04457845: A Highly Selective, Orally Bioavailable Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory Pain.' Journal of Medicinal Chemistry, 54(7), pp. 2388-2401. View Source
